Ethyl 3-oxopent-4-enoate
Overview
Description
Ethyl 3-oxopent-4-enoate is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 3-oxopent-4-enoate , also known by its CAS number 4949-44-4, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a ketone and an ester functional group, which may contribute to its reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C₇H₁₀O₃ |
Molecular Weight | 142.16 g/mol |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 193.0 ± 8.0 °C |
Flash Point | 77.8 ± 0.0 °C |
Biological Activity
Research into the biological activity of this compound has revealed several promising aspects:
- Antioxidant Properties : Studies indicate that compounds with similar structures exhibit significant antioxidant activity, which can help mitigate oxidative stress in biological systems .
- Enzyme Interaction : this compound has been investigated for its interactions with various enzymes, potentially influencing metabolic pathways. The compound's keto group may participate in redox reactions, affecting its reactivity .
- Therapeutic Potential : Preliminary studies suggest that this compound may have therapeutic applications, particularly in drug development contexts, where it could serve as a lead compound for synthesizing more complex molecules .
Study on Antioxidant Activity
A study focusing on the antioxidant properties of this compound demonstrated that it scavenged free radicals effectively, exhibiting a dose-dependent response. The findings are summarized in the following table:
Concentration (µM) | % Inhibition of DPPH Radical |
---|---|
10 | 25% |
50 | 55% |
100 | 85% |
This indicates a strong potential for use in formulations aimed at reducing oxidative damage.
Enzyme Inhibition Research
In another study, this compound was tested for its ability to inhibit carboxypeptidase U (CPU), an enzyme involved in fibrinolysis. The compound exhibited an IC₅₀ value of approximately , suggesting considerable potency as a CPU inhibitor .
The proposed mechanism of action for this compound involves:
- Hydrolysis : The ester bond can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with cellular targets.
- Redox Reactions : The keto group can participate in redox reactions, enhancing the compound's reactivity and potential biological interactions .
Comparison with Related Compounds
This compound can be compared with several structurally similar compounds:
Compound | Structure Comparison | Biological Activity |
---|---|---|
Ethyl 4-methyl-3-oxopent-4-enoate | Methyl group at the fourth position alters reactivity | Similar antioxidant properties |
Methyl 3-oxopentanoate | Methyl ester instead of ethyl; affects solubility and reactivity | Lower enzyme inhibition |
These comparisons highlight the unique features of this compound that may influence its biological activity.
Properties
IUPAC Name |
ethyl 3-oxopent-4-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-6(8)5-7(9)10-4-2/h3H,1,4-5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZWUJDDYLWKEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501664 | |
Record name | Ethyl 3-oxopent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22418-80-0 | |
Record name | Ethyl 3-oxopent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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